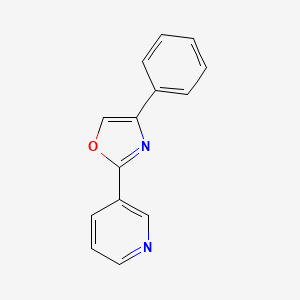
Pyridine, 3-(4-phenyl-2-oxazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 3-(4-phenyl-2-oxazolyl)-: is a heterocyclic compound that features a pyridine ring substituted with a 3-(4-phenyl-2-oxazolyl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(4-phenyl-2-oxazolyl)- typically involves the condensation of a pyridine derivative with a phenyl-substituted oxazole. One common method includes the reaction of 4-phenyl-2-oxazoline with a pyridine derivative under specific conditions to yield the desired product . The reaction conditions often require the use of a base and a suitable solvent, such as methylene chloride or chloroform, to facilitate the reaction.
Industrial Production Methods
Industrial production of Pyridine, 3-(4-phenyl-2-oxazolyl)- may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 3-(4-phenyl-2-oxazolyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
Pyridine, 3-(4-phenyl-2-oxazolyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Pyridine, 3-(4-phenyl-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, making it a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(4-phenyl-2-oxazolinyl)pyridine: This compound is similar in structure but has two oxazoline groups attached to the pyridine ring.
Oxazolo[4,5-b]pyridine derivatives: These compounds have a fused oxazole and pyridine ring system and exhibit different biological activities.
Uniqueness
Pyridine, 3-(4-phenyl-2-oxazolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
504415-44-5 |
|---|---|
Formule moléculaire |
C14H10N2O |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
4-phenyl-2-pyridin-3-yl-1,3-oxazole |
InChI |
InChI=1S/C14H10N2O/c1-2-5-11(6-3-1)13-10-17-14(16-13)12-7-4-8-15-9-12/h1-10H |
Clé InChI |
WIOBXLBWLVMMAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=COC(=N2)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide](/img/structure/B14250862.png)
![Hexanoic acid, 6-[[5-(1,2-dithiolan-3-yl)-1-oxopentyl]amino]-](/img/structure/B14250868.png)
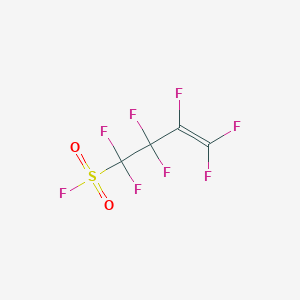
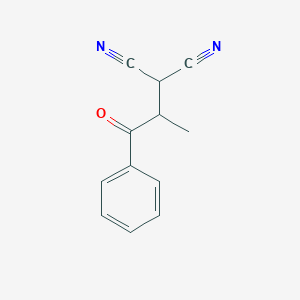
![1,3,5,7,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B14250890.png)
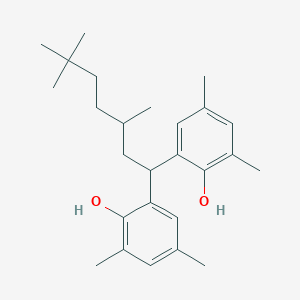
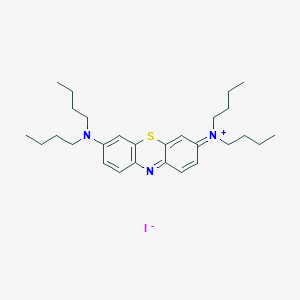

![3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14250913.png)
![{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol](/img/structure/B14250917.png)
![Pyrazino[1,2-A][1,4]diazepine](/img/structure/B14250918.png)
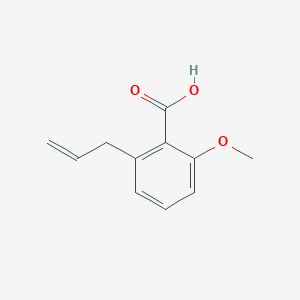
![2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl-](/img/structure/B14250933.png)
![2-[(Benzyloxy)-imino]malonic acid](/img/structure/B14250935.png)
